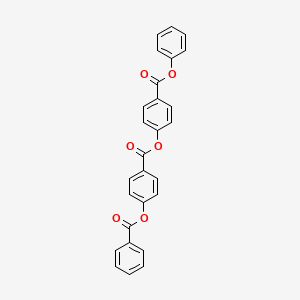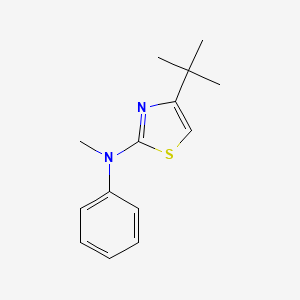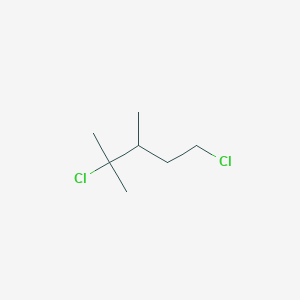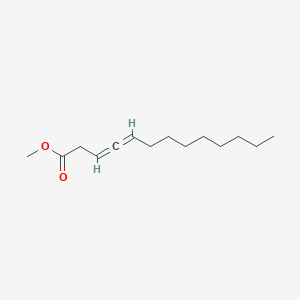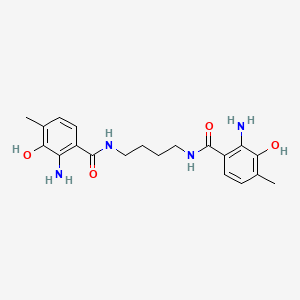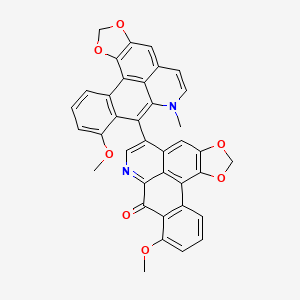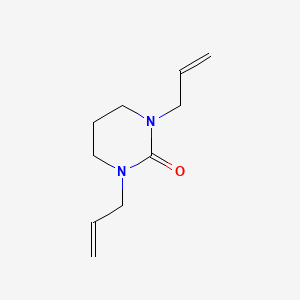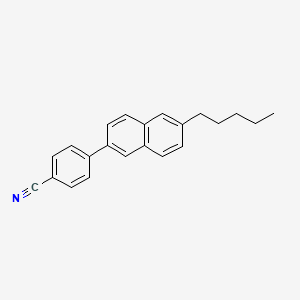
4-(6-Pentylnaphthalen-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Pentylnaphthalen-2-yl)benzonitrile is a chemical compound known for its unique structure and properties It is a derivative of benzonitrile, characterized by the presence of a pentylnaphthalene group attached to the benzonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Pentylnaphthalen-2-yl)benzonitrile typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 6-pentylnaphthalene with a suitable benzonitrile derivative under specific conditions. The reaction often requires a catalyst and may be carried out in the presence of a base to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-(6-Pentylnaphthalen-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert the nitrile group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the nitrile group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products: The major products depend on the type of reaction. For example, oxidation may yield naphthaldehyde derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
4-(6-Pentylnaphthalen-2-yl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(6-Pentylnaphthalen-2-yl)benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its application .
Comparación Con Compuestos Similares
Benzonitrile: A simpler analog with a single nitrile group attached to a benzene ring.
4-(2-Naphthyl)benzonitrile: Similar structure but with a different substitution pattern on the naphthalene ring.
Uniqueness: 4-(6-Pentylnaphthalen-2-yl)benzonitrile stands out due to its unique substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
87633-73-6 |
|---|---|
Fórmula molecular |
C22H21N |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
4-(6-pentylnaphthalen-2-yl)benzonitrile |
InChI |
InChI=1S/C22H21N/c1-2-3-4-5-17-6-11-22-15-21(13-12-20(22)14-17)19-9-7-18(16-23)8-10-19/h6-15H,2-5H2,1H3 |
Clave InChI |
OLAPLPWWYKSADH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


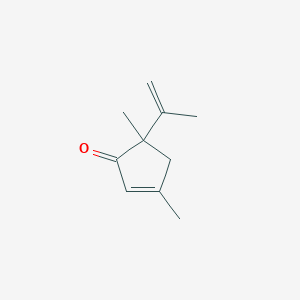
![3-Chloro-4-[4-(difluoromethoxy)phenoxy]aniline](/img/structure/B14413649.png)
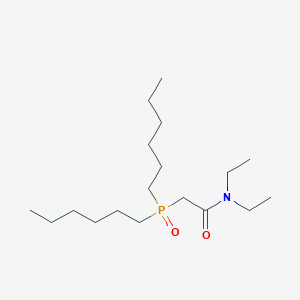
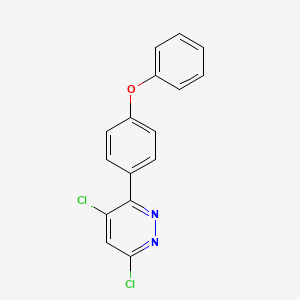
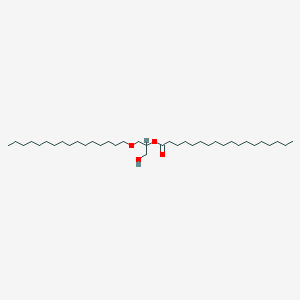
![5-([1,1'-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole](/img/structure/B14413661.png)
![3-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14413669.png)
